1-(1-bromoethyl)-2,3,4-trichlorobenzene
Description
1-(1-Bromoethyl)-2,3,4-trichlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with three chlorine atoms at the 2-, 3-, and 4-positions and a 1-bromoethyl group (-CH₂CH₂Br) at the 1-position.
Properties
CAS No. |
168482-78-8 |
|---|---|
Molecular Formula |
C8H6BrCl3 |
Molecular Weight |
288.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-bromoethyl)-2,3,4-trichlorobenzene typically involves the bromination of 2,3,4-trichlorotoluene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position of the toluene derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoethyl)-2,3,4-trichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) in polar solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted benzene derivatives, alcohols, carboxylic acids, and dehalogenated compounds.
Scientific Research Applications
1-(1-Bromoethyl)-2,3,4-trichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(1-bromoethyl)-2,3,4-trichlorobenzene involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The bromoethyl group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
1-(1-Bromoethyl)-2,3,4-Trifluorobenzene
- Molecular Formula : C₈H₆BrF₃
- CAS Number : 1823316-08-0
- Key Differences :
- Halogen Type : Fluorine (smaller, more electronegative) vs. chlorine (larger, less electronegative).
- Reactivity : Fluorine’s strong electron-withdrawing effect may reduce electrophilic substitution reactivity compared to chlorine.
- Stability : The trifluoro analog is likely less thermally stable due to weaker C-F bond strength compared to C-Cl.
- Applications: Potential use in fluorinated polymers or pharmaceuticals, whereas the trichloro variant may serve as an intermediate in agrochemicals .
1,2,3-Trichlorobenzene
- Molecular Formula : C₆H₃Cl₃
- Polarity: Lower molecular weight and absence of a brominated chain result in lower lipophilicity. Environmental Impact: Documented as a persistent organic pollutant (POP) due to chlorine content; similar concerns may apply to the target compound .
Nitro-Substituted Analogs
1-(1-Bromoethyl)-2-Nitrobenzene and 1-(1-Bromoethyl)-3-Nitrobenzene
- Molecular Formula: C₈H₈BrNO₂
- Key Differences: Functional Groups: Nitro (-NO₂) groups are stronger electron-withdrawing substituents than chlorine, directing electrophilic attacks to meta/para positions.
- Reactivity : Nitro groups enhance oxidative stability but may complicate reduction reactions compared to chlorinated analogs.
Cyclopentadienyl-Substituted Analogs
1-Methoxy-4-(2,3,4-Trichloro-2,4-cyclopentadienyl)methylbenzene
- Key Differences: Substituent Complexity: Cyclopentadienyl moiety introduces conjugation and steric bulk, altering photochemical properties.
Comparative Data Table
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